molecular formula C6H4N4O2 B8489980 7-nitro-5H-pyrrolo[2,3-b]pyrazine

7-nitro-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8489980
M. Wt: 164.12 g/mol
InChI Key: SFLWJVLHMWOPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyrazine scaffold with a nitro (-NO₂) group at the 7-position. The pyrrolo[2,3-b]pyrazine core is notable for its ability to interact with kinase ATP-binding pockets, enabling inhibition of targets like FGFR1, c-Met, and ATR . The nitro group at position 7 may influence electronic properties, solubility, and binding affinity compared to other substituents (e.g., bromo, chloro, or sulfonyl groups) .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

7-nitro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-3-9-6-5(4)7-1-2-8-6/h1-3H,(H,8,9)

InChI Key

SFLWJVLHMWOPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Electron-Withdrawing Groups (NO₂, Br): Enhance binding to kinases (e.g., FGFR1) by stabilizing hydrogen bonds and hydrophobic interactions .
  • Aromatic Substituents : Hydroxyphenyl (RP107) significantly boosts CFTR activation compared to chlorophenyl (RP108), highlighting the role of hydrogen bonding .
Physicochemical and Material Properties

Substituents also impact optoelectronic and thermal properties:

Compound Substituent(s) Key Properties Application Source
1,7-Dihydrodipyrrolo[2,3-b]pyrazine 1,7-Diynes High fluorescence quantum yield (56%); thermal stability >300°C Organic LEDs
3-Amino-pyrrolo[2,3-b]pyrazine 3-NH₂ Regioselective synthesis via microwave; used in nonlinear optics (NLO) Optoelectronics
2-Chloro derivative 2-Cl GHS Hazard Code H302/H317 (toxic if ingested/skin sensitizer) Intermediate

Key Findings :

  • Nitro Groups : Likely reduce fluorescence due to electron-withdrawing effects but may improve thermal stability.
  • Amino Groups: Enhance NLO properties and regioselectivity in synthesis .

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